![molecular formula C25H35NO3 B4979696 2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol](/img/structure/B4979696.png)
2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is a complex organic compound known for its unique structure and properties It is characterized by the presence of tert-butyl groups, a hydroxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and morpholine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced phenolic compounds.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant in preventing diseases related to oxidative damage.
Industry: It is used in the production of various industrial products, including plastics, rubber, and coatings, due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The pathways involved in its antioxidant activity include the scavenging of free radicals and the inhibition of lipid peroxidation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar stabilizing properties.
Butylated hydroxyanisole (BHA): An antioxidant used in food preservation.
Uniqueness
2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine ring, which can enhance its solubility and reactivity compared to other similar compounds. This structural feature may also contribute to its potential therapeutic applications and effectiveness as an antioxidant.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)-morpholin-4-ylmethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)19-15-17(16-20(23(19)28)25(4,5)6)22(26-11-13-29-14-12-26)18-9-7-8-10-21(18)27/h7-10,15-16,22,27-28H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGKFKKUKBBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B4979627.png)
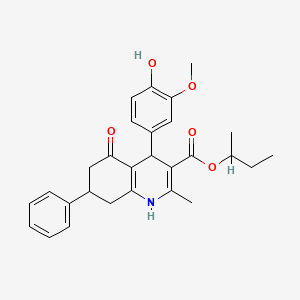
![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
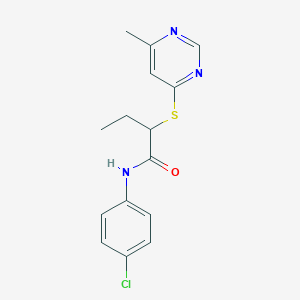
![2-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)ACETAMIDE](/img/structure/B4979661.png)
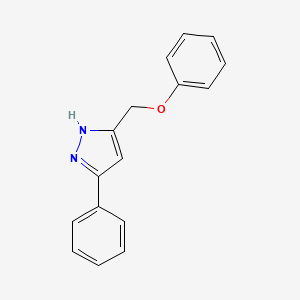
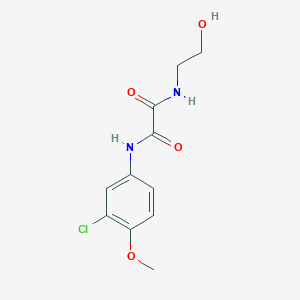
![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![N-(3,4-dimethylphenyl)-2-[(5E)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)
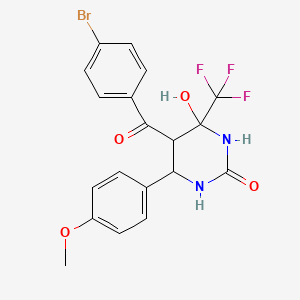
![2-[[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![3-butoxy-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4979741.png)
